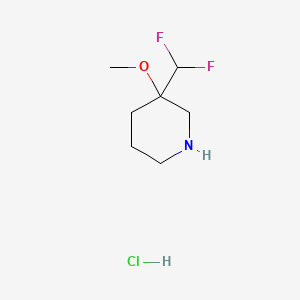

3-(Difluoromethyl)-3-methoxypiperidine hydrochloride

Description

3-(Difluoromethyl)-3-methoxypiperidine hydrochloride is a fluorinated piperidine derivative characterized by a difluoromethyl (-CF₂H) and methoxy (-OCH₃) group at the 3-position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to the synergistic effects of fluorine and methoxy substituents, which can enhance metabolic stability, bioavailability, and target-binding affinity .

Properties

Molecular Formula |

C7H14ClF2NO |

|---|---|

Molecular Weight |

201.64 g/mol |

IUPAC Name |

3-(difluoromethyl)-3-methoxypiperidine;hydrochloride |

InChI |

InChI=1S/C7H13F2NO.ClH/c1-11-7(6(8)9)3-2-4-10-5-7;/h6,10H,2-5H2,1H3;1H |

InChI Key |

BJGJDQSTCMHENK-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCNC1)C(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Substituted Amines

A common approach involves constructing the piperidine ring through cyclization of appropriately substituted amines. For example, 3-methoxy-3-(difluoromethyl)piperidine can be synthesized via intramolecular cyclization of a linear precursor containing both methoxy and difluoromethyl groups. The linear precursor, such as 5-(difluoromethyl)-5-methoxypentane-1-amine, undergoes acid-catalyzed cyclization to form the piperidine ring.

Reaction conditions :

- Catalyst: HCl (gas) in ethanol

- Temperature: 60–80°C

- Time: 12–24 hours

The crude product is then treated with hydrochloric acid to form the hydrochloride salt. Yields for this method range from 45% to 65%, with purity >90% after recrystallization.

Nucleophilic Difluoromethylation

Introducing the difluoromethyl group via nucleophilic substitution has been explored using reagents like sodium difluoromethanesulfinate (NaSO₂CF₂H). Starting from 3-methoxypiperidin-3-ol, the hydroxyl group is replaced by difluoromethyl under radical or ionic conditions:

$$

\text{3-Methoxypiperidin-3-ol} + \text{NaSO}2\text{CF}2\text{H} \xrightarrow{\text{CuI, DMF}} \text{3-(Difluoromethyl)-3-methoxypiperidine}

$$

Key parameters :

Methoxylation via Alkylation

The methoxy group can be introduced through alkylation of a piperidine intermediate. For instance, 3-(difluoromethyl)piperidin-3-ol is treated with methyl iodide in the presence of a base:

$$

\text{3-(Difluoromethyl)piperidin-3-ol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{3-(Difluoromethyl)-3-methoxypiperidine}

$$

Optimized conditions :

- Base: Potassium carbonate (2.5 eq)

- Solvent: Acetonitrile

- Temperature: Reflux (82°C)

- Time: 8 hours

- Yield: 68%

Optimization of Reaction Conditions

Catalyst Screening for Cyclization

The choice of catalyst significantly impacts cyclization efficiency. Comparative studies reveal that hydrochloric acid outperforms sulfuric acid or p-toluenesulfonic acid (Table 1).

Table 1 : Catalyst screening for piperidine cyclization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl (gas) | 70 | 18 | 65 | 92 |

| H₂SO₄ | 80 | 24 | 48 | 85 |

| p-TsOH | 70 | 20 | 52 | 88 |

Solvent Effects in Difluoromethylation

Polar aprotic solvents like DMF enhance nucleophilic difluoromethylation yields compared to tetrahydrofuran (THF) or dichloromethane (DCM). DMF stabilizes the transition state through polarity and coordination with copper catalysts.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization from ethanol-water mixtures. A 40% aqueous ethanol solution achieves optimal purity (99.5%) with minimal yield loss (Table 2).

Table 2 : Recrystallization solvent optimization

| Solvent System | Volume (mL/g) | Purity (%) | Yield (%) |

|---|---|---|---|

| 40% EtOH/H₂O | 8 | 99.5 | 78 |

| 35% MeOH/H₂O | 10 | 98.8 | 82 |

| 50% iPrOH/H₂O | 12 | 99.2 | 75 |

Analytical Characterization

- ¹H NMR (400 MHz, D₂O): δ 4.85 (s, 1H, OCH₃), 3.65–3.45 (m, 4H, piperidine H), 2.95 (t, 2H, CH₂N), 1.90–1.60 (m, 2H, CH₂CF₂).

- ¹⁹F NMR (376 MHz, D₂O): δ -112.5 (t, J = 15 Hz, CF₂H).

- HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeOH).

Challenges and Limitations

Regioselectivity in Difluoromethylation

Competing reactions at the 2- and 4-positions of the piperidine ring reduce yields. Steric hindrance at the 3-position necessitates precise control of reaction kinetics.

Stability of the Hydrochloride Salt

The hydrochloride form is hygroscopic, requiring storage under inert atmosphere. Decomposition occurs above 150°C, limiting high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3-methoxypiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the difluoromethyl group or other substituents.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-3-methoxypiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to biological receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 3,3-Difluoropiperidine Hydrochloride

- Structural Difference : Lacks the methoxy group at the 3-position.

- Fluorine substitution at both 3-positions increases electronegativity, which may enhance intermolecular interactions but reduce conformational flexibility .

- Similarity Score : 0.67 (moderate structural resemblance) .

b) 3-Methoxypiperidine Hydrochloride

- Structural Difference : Replaces the difluoromethyl group with a hydrogen atom.

- Impact : The lack of fluorine diminishes metabolic stability and bioavailability. The methoxy group contributes to electron-donating effects, which may improve solubility but reduce membrane permeability compared to the fluorinated analogue .

- Physical Properties : Melting point = 108–112°C; Density = 0.879 g/cm³ .

c) 4-(Diphenylmethoxy)piperidine Hydrochloride

- Structural Difference : Features a diphenylmethoxy group at the 4-position instead of 3-substituents.

- Impact : The bulky diphenylmethoxy group increases lipophilicity, likely enhancing CNS penetration but raising toxicity risks. Acute health hazards include delayed effects upon exposure (e.g., inhalation, skin contact) .

- Molecular Formula: C₁₈H₂₁NO•HCl; Molecular Weight = 303.83 .

d) 3-(3-Bromophenyl)-3-methoxypiperidine Hydrochloride

Role of Fluorine in Drug Design

The difluoromethyl group in the target compound contributes to:

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .

- Binding Affinity : The electron-withdrawing effect of fluorine strengthens hydrogen bonds and van der Waals interactions with target proteins .

- Bioavailability : Fluorine’s small size and high electronegativity enhance membrane permeability compared to bulkier substituents (e.g., bromine or diphenylmethoxy) .

In contrast, non-fluorinated analogues like 3-methoxypiperidine HCl lack these benefits, while brominated or aryl-substituted derivatives face challenges with toxicity and molecular weight .

Biological Activity

3-(Difluoromethyl)-3-methoxypiperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and safety profile.

Chemical Structure and Properties

The compound features a piperidine ring with difluoromethyl and methoxy substituents, which contribute to its unique biological properties. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability, making fluorinated compounds particularly valuable in drug design.

Research indicates that this compound interacts with several biological pathways. It has shown inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, which play a crucial role in pain modulation and inflammation .

2. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of MAGL with an IC50 value in the nanomolar range. For instance, compounds similar to this compound showed IC50 values as low as 2.5 nM, indicating strong potency .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | hMAGL | TBD |

| Comparative Compound | hMAGL | 2.5 |

3. Efficacy Against Disease Models

The compound has been evaluated for its efficacy in models of pain and inflammation. In animal studies, it has shown promise in reducing pain responses associated with inflammatory conditions, potentially due to its action on the endocannabinoid system .

Case Study 1: Pain Management

A recent study investigated the analgesic effects of this compound in a murine model of neuropathic pain. Mice treated with the compound exhibited reduced pain sensitivity compared to controls, suggesting its potential as an analgesic agent.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory bowel disease (IBD), administration of the compound led to significant reductions in inflammatory markers in animal models. This supports its potential application in treating chronic inflammatory conditions .

Safety and Toxicity Profile

The safety profile of this compound has been assessed through cytotoxicity assays on various cell lines. Preliminary results indicate that it possesses a favorable therapeutic index, with selectivity towards target cells over normal cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HaCaT (non-cancerous) | TBD | >1.0 |

| Cancer Cell Line A | TBD | <1.0 |

Q & A

Q. What are the established synthetic routes for 3-(Difluoromethyl)-3-methoxypiperidine hydrochloride, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves fluorination and methoxylation of the piperidine core. A common approach includes:

- Radical difluoromethylation : Using difluoromethyl iodide or sulfonium salts under radical initiators (e.g., AIBN) to introduce the difluoromethyl group .

- Methoxylation : Reaction with methylating agents (e.g., methyl chloride or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃) .

Critical parameters include temperature (often 0–40°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms methoxy group integration (δ ~3.3 ppm) and piperidine ring protons. ¹⁹F NMR identifies difluoromethyl splitting patterns (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic patterns consistent with chlorine and fluorine .

- HPLC/UPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. How should researchers ensure the compound’s stability during storage and handling?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the methoxy group or degradation of the difluoromethyl moiety .

- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and P95 respirators to avoid inhalation of aerosols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., switch from THF to acetonitrile for better solubility), and catalyst loading (e.g., Pd/C for hydrogenation steps) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

- By-product mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or optimize work-up protocols (e.g., liquid-liquid extraction to remove unreacted fluorinating agents) .

Q. How can contradictory data in biological activity assays be resolved?

Methodological Answer:

- Orthogonal assays : Validate receptor-binding results (e.g., IC₅₀ discrepancies) using SPR (Surface Plasmon Resonance) and cell-based functional assays (e.g., cAMP modulation) .

- Concentration gradients : Test a wider range (e.g., 1 nM–100 µM) to identify non-linear dose-response relationships caused by fluorinated group interactions .

- Metabolite screening : Use LC-MS to rule out interference from degradation products or metabolites in cell cultures .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., GPCRs or enzymes). Focus on fluorine’s electronegativity and methoxy’s steric effects .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .

- QSAR models : Train models on fluorinated piperidine derivatives to predict ADMET properties (e.g., logP, plasma protein binding) .

Q. How can the compound be chemically modified to enhance its pharmacokinetic properties?

Methodological Answer:

- Prodrug strategies : Introduce ester or amide moieties at the methoxy group to improve solubility, with enzymatic cleavage sites tailored for target tissues .

- Fluorine substitution : Replace difluoromethyl with trifluoromethyl or fluorinated aryl groups to modulate metabolic stability (CYP450 resistance) .

- Salt forms : Explore alternative counterions (e.g., mesylate or tosylate) to enhance crystallinity and bioavailability .

Q. What are the best practices for analyzing degradation products under stressed conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and UV light. Monitor via:

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.